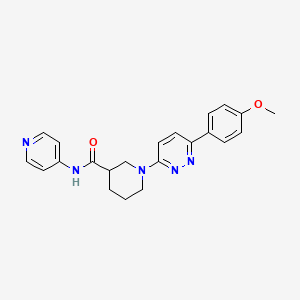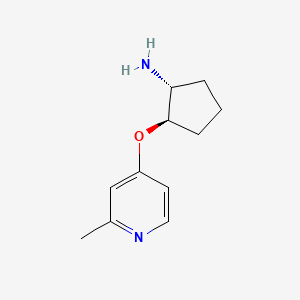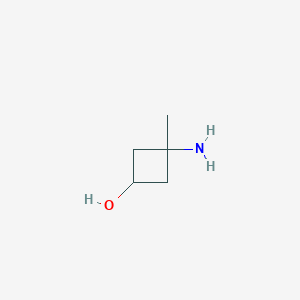![molecular formula C7H5BrN2O B2872019 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol CAS No. 1190314-15-8](/img/structure/B2872019.png)
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol” is a chemical compound with the molecular formula C7H5BrN2 . It is used in various applications including pharmaceuticals and organic materials .
Synthesis Analysis
The synthesis of “3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol” and its derivatives has been a subject of research . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported, which have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol” consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H .Physical And Chemical Properties Analysis
“3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol” is a solid compound with a molecular weight of 197.03 . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Chemical Synthesis and Reactivity
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol serves as a valuable intermediate in the synthesis of complex heterocyclic compounds, illustrating its role in advancing synthetic chemistry. For instance, it has been utilized in the preparation of various nitrogen-containing heterocycles, such as pyrroles and pyridines, which are pivotal in pharmaceutical research and material science. The bromination of related structures demonstrates the compound's reactivity and its potential for derivatization in creating biologically active molecules. Studies such as those by Paudler and Dunham (1965) on the bromination of diazaindenes highlight the compound's utility in synthesizing dibromo and bromo derivatives, underscoring its importance in the development of novel chemical entities (Paudler & Dunham, 1965).
Materials Science and Polyelectrolytes
Research into hyperbranched polyelectrolytes demonstrates the application of brominated pyridine derivatives in materials science. For example, Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes from brominated pyridine monomers, revealing how modifications to the brominated core can influence the properties of resultant polymers. This underscores the broader applicability of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol derivatives in creating functional materials with potential applications in electronics, coatings, and as polyelectrolytes (Monmoton et al., 2008).
Catalysis and Sustainable Chemistry
The compound's relevance extends into catalysis and sustainable chemistry. Michlik and Kempe (2013) presented an iridium-catalyzed pyrrole synthesis from secondary alcohols and amino alcohols, a process that emphasizes the utility of brominated heterocycles in facilitating reactions that form the backbone of many bioactive compounds. This research highlights the role of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol and its derivatives in developing greener chemical processes and novel catalysts (Michlik & Kempe, 2013).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol have been explored for their potential in drug discovery and development. The modification of this compound has led to the synthesis of various bioactive molecules, showcasing its versatility and importance in medicinal chemistry. The generation of new compounds with potential antibacterial activity, as explored by Bogdanowicz et al. (2013), signifies the compound's contribution to developing new therapeutic agents (Bogdanowicz et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .
Future Directions
The future directions for the research on “3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . Given its potent activities against FGFR1, 2, and 3, it could be further explored for its potential use in cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The affected pathway is the FGF-FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling, including RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight is 19703 , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . For instance, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
3-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJNSPOKQILQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2871939.png)
![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)
![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2871946.png)

![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)


![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)
![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)
